6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Description
6-Fluoro-2-methoxy-3-methylbenzyl alcohol (CAS: 2214207-75-5) is a fluorinated benzyl alcohol derivative with a methoxy group at position 2, a methyl group at position 3, and fluorine at position 6 on the benzene ring. Its molecular formula is C₉H₁₁FO₂, with a molecular weight of 170.17 g/mol . The compound is commercially available at 95% purity and is primarily used in organic synthesis and pharmaceutical research due to its structural versatility. The fluorine atom enhances metabolic stability, while the methoxy and methyl groups contribute to electronic and steric effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(6-fluoro-2-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEGWBRJRXBTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-methylbenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 6-fluoro-2-methoxy-3-methylbenzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Fluoro-2-methoxy-3-methylbenzaldehyde or 6-Fluoro-2-methoxy-3-methylbenzoic acid.
Reduction: 6-Fluoro-2-methoxy-3-methylbenzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Fluoro-2-methoxy-3-methylbenzyl alcohol is with a molecular weight of approximately 184.21 g/mol. The presence of the fluorine atom at the 6-position, along with the methoxy group at the 2-position and a methyl group at the 3-position, imparts distinct electronic properties that influence its reactivity and interactions with biological systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The fluorine atom enhances the compound's reactivity, making it suitable for further modifications.
- Reduction Reactions : It can be reduced to yield other valuable derivatives, which can be utilized in synthesizing complex organic molecules.
| Reaction Type | Example Products |
|---|---|
| Oxidation | 6-Fluoro-2-methoxy-3-methylbenzoic acid |
| Reduction | Various alcohol derivatives |
| Substitution | Fluorinated derivatives |
The compound exhibits several biological activities that make it a candidate for pharmaceutical research:
- Antiviral Properties : Studies indicate that fluorinated compounds, including derivatives of benzyl alcohols, may possess antiviral activity against viruses such as HIV. Research has shown that modifications to the structure can lead to compounds with significant anti-HIV activity, suggesting potential therapeutic applications .
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit pro-inflammatory pathways, indicating that this compound may also exhibit similar effects by down-regulating enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Enzyme Interaction Studies
This compound is valuable in studying enzyme interactions due to its ability to modulate enzyme activity. Its unique structural features allow it to interact selectively with various enzymes involved in metabolic pathways, which could lead to novel therapeutic approaches in drug design .
Case Study 1: Antiviral Activity Evaluation
A study focused on synthesizing analogues of this compound to evaluate their antiviral efficacy against HIV. The results indicated that certain derivatives showed potent inhibition of HIV reverse transcriptase (RT), highlighting the potential for developing new antiviral agents based on this compound .
Case Study 2: Anti-inflammatory Mechanism Investigation
Research investigating the anti-inflammatory properties of related fluorinated compounds revealed that they could significantly reduce inflammation markers in macrophage models. This suggests that this compound might be useful in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-methylbenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 6-fluoro-2-methoxy-3-methylbenzyl alcohol, differing in substituent positions or functional groups:
Table 1: Key Structural and Commercial Attributes of Analogues
Analysis of Substituent Effects
2,6-Difluoro-3-methoxybenzyl alcohol () exhibits two fluorine atoms, increasing electronegativity and altering solubility compared to mono-fluorinated derivatives.
Methoxy and Methyl Groups: The methoxy group at position 2 in the target compound provides steric hindrance and electron-donating effects, which may slow electrophilic substitution reactions. The methyl group at position 3 enhances lipophilicity, making the compound more suitable for lipid-rich environments compared to non-methylated analogues like 5-fluoro-2-methoxybenzyl alcohol .
Chlorine Substitution :
- 2-Chloro-6-fluoro-3-methylbenzyl alcohol () replaces the methoxy group with chlorine, increasing molecular weight (174.6 g/mol) and polarizability. Chlorine’s larger atomic radius may affect binding affinity in biological systems compared to fluorine-containing derivatives.
Biological Activity
6-Fluoro-2-methoxy-3-methylbenzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse sources.
This compound has a molecular formula of C10H13F O2 and a molecular weight of 182.21 g/mol. The presence of a fluoro group and methoxy group significantly influences its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to specific receptors, which can modulate physiological responses.
Antiviral Activity
Recent studies have shown that compounds similar to this compound exhibit antiviral properties, particularly against HIV. For instance, a series of benzyl analogues demonstrated significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activity, with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. Research indicates that benzyl alcohol derivatives possess notable antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The structural modifications in compounds like this compound may enhance or alter this activity .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of several benzyl derivatives against HIV RT. Compounds with structural similarities to this compound were found to inhibit RNase H activity effectively, suggesting a potential therapeutic role in HIV treatment .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects of methoxy-substituted benzyl alcohols. Results indicated that these compounds exhibited significant zones of inhibition against common bacterial strains, supporting their use as potential antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of various compounds related to this compound:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antiviral (HIV RT) | ~1.5 |
| Benzyl alcohol | Antibacterial | ~10 |
| 4-Chloro-benzyl alcohol | Antiviral | ~3.9 |
| 3-Methoxy-benzyl alcohol | Antibacterial | ~8 |
Q & A
Q. What are the optimal regioselective synthesis routes for introducing fluoro, methoxy, and methyl groups onto the benzyl alcohol core?
- Methodological Answer : Regioselective synthesis typically involves sequential electrophilic aromatic substitution (EAS) and Friedel-Crafts alkylation. For example:
Fluorination : Use Selectfluor® or fluorine gas under controlled pH (e.g., in acetonitrile at 50°C) to introduce the fluorine atom at the 6-position .
Methoxy group installation : Methoxymethyl chloride with a base (e.g., NaH) in anhydrous THF ensures methoxy group stability at the 2-position .
Methyl group addition : Friedel-Crafts alkylation with methyl chloride and AlCl₃ as a catalyst achieves substitution at the 3-position .
Key challenge : Competing reactivity of halogens (F, Br) may require protecting groups (e.g., silyl ethers) to prevent undesired side reactions .
Q. How can NMR and mass spectrometry distinguish positional isomers of substituted benzyl alcohols?
- Methodological Answer :
- ¹H NMR :
- Fluorine’s deshielding effect splits peaks near the 6-position (δ 6.8–7.2 ppm for aromatic protons).
- Methoxy groups show a singlet at δ 3.8–4.0 ppm, while methyl groups at δ 2.3–2.5 ppm .
- ¹³C NMR :
- Fluorine causes significant upfield shifts (~10–15 ppm) for adjacent carbons .
- HRMS :
- Isotopic patterns (e.g., chlorine vs. bromine) and exact mass (e.g., 170.13 g/mol for C₈H₇FO₃) confirm molecular formula .
- Example : Differentiation from 3-Bromo-4-fluoro-2-methoxybenzyl alcohol (MW 235.05 g/mol) relies on isotopic peaks (Br vs. F) in HRMS .
Q. What purification techniques are effective for isolating 6-Fluoro-2-methoxy-3-methylbenzyl alcohol?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (e.g., 90°C at 3 mmHg) minimizes thermal degradation of the benzyl alcohol moiety .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts (e.g., unreacted methoxymethyl chloride) .
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals (mp 217°C observed in analogous compounds) .
Advanced Research Questions
Q. How does the reactivity of this compound vary under oxidative vs. reductive conditions?
- Methodological Answer :
- Oxidation :
- KMnO₄ in acidic conditions converts the benzyl alcohol to 6-Fluoro-2-methoxy-3-methylbenzoic acid (confirmed via IR: C=O stretch at 1700 cm⁻¹) .
- Over-oxidation risks: Excess KMnO₄ may degrade methoxy groups; controlled pH (pH 2–3) mitigates this .
- Reduction :
- LiAlH₄ reduces the alcohol to a methylene group, forming 6-Fluoro-2-methoxy-3-methyltoluene (GC-MS retention time: 12.3 min) .
- Key Insight : Fluorine’s electron-withdrawing effect slows reduction kinetics compared to non-fluorinated analogs .
Q. What computational models predict the compound’s nucleophilic aromatic substitution (NAS) sites?
- Methodological Answer :
- DFT Calculations :
- Use Gaussian09 with B3LYP/6-31G(d) to map electron density. The 6-fluoro group deactivates the ring, directing NAS to the 4-position (LUMO localization) .
- Experimental Validation :
- React with NaSH in DMF; LC-MS identifies 4-thiol derivatives (m/z 228.1) .
- Contradiction : Some studies suggest meta-directing effects of methoxy groups dominate over fluorine’s influence, requiring MD simulations for clarity .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer :
- Cross-Validation : Compare with NIST Standard Reference Data (e.g., 3-Hydroxy-4-methoxybenzyl alcohol: mp 217°C) .
- Crystallography : Single-crystal XRD resolves structural ambiguities (e.g., confirming ortho vs. para substitution) .
- Common Pitfalls : Impurities (e.g., residual AlCl₃ from synthesis) artificially depress melting points; ICP-MS detects trace metals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
